3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole
Description
The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a triazole derivative with a complex substitution pattern. Key structural features include:
- Position 3: A sulfanyl (-S-) group linked to a 2-chloro-6-fluorophenylmethyl moiety.
- Position 5: A methanesulfinyl (-SO-) group attached to a 2,4-dichlorophenylmethyl substituent.
- Position 4: An ethyl group, contributing to steric bulk and lipophilicity.
This structure combines halogenated aryl groups, sulfinyl/sulfanyl linkages, and alkyl chains, which may influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3FN3OS2/c1-2-26-18(11-29(27)10-12-6-7-13(20)8-16(12)22)24-25-19(26)28-9-14-15(21)4-3-5-17(14)23/h3-8H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFAOXLTNSFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CS(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorinated phenyl groups and the sulfanyl and sulfinyl functionalities. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound’s halogenated phenyl groups and sulfur-containing functionalities enable it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aryl Substituents
Compound A : 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole (Patel et al., 2010)
- Key Differences: Position 3: Pyridyl group instead of sulfanyl-linked chlorofluorophenyl. Position 5: Benzothiazole-amino substituent vs. sulfinyl-dichlorophenylmethyl.
- Activity : Exhibited potent antibacterial activity against S. aureus and S. pyogenes (comparable to ampicillin) and antituberculosis effects .
Compound B : 3-(2,3-Dichlorophenyl)-4-(benzyl)-4H-1,2,4-triazole (P2X7 Antagonist)
- Key Differences :
- Position 3: Dichlorophenyl directly attached vs. sulfanyl-linked chlorofluorophenyl.
- Position 4: Benzyl group vs. ethyl.
- Activity : Demonstrated potent antagonism of P2X7 receptors, with improved physicochemical properties over tetrazole analogs .
Compound C : 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole
Comparison of Substituent Effects on Activity
| Substituent Position | Target Compound | Analogues | Impact on Activity |
|---|---|---|---|
| Position 3 | Sulfanyl-(2-Cl-6-F-phenyl)methyl | Pyridyl (Compound A) | Pyridyl enhances antibacterial activity; sulfanyl may improve membrane permeability. |
| Position 5 | Sulfinyl-(2,4-Cl-phenyl)methyl | Benzothiazole-amino (Compound A) | Sulfinyl groups enhance metabolic stability; benzothiazole improves target binding. |
| Position 4 | Ethyl | Benzyl (Compound B), Alkyloxy (Compound C) | Ethyl balances lipophilicity; benzyl increases steric hindrance for receptor binding. |
Physicochemical and Electronic Properties
- Sulfinyl vs. Sulfanyl: The sulfinyl group in the target compound (vs.
- Alkyl Chain Length : The ethyl group at position 4 may optimize logP values compared to longer chains (e.g., heptyloxy in ), reducing toxicity while maintaining bioavailability .
Biological Activity
The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, which is known for its role in various biological activities.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
- In vitro tests demonstrated that the compound shows effective inhibition against Staphylococcus aureus and Candida albicans , with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
-
Anticancer Properties
- Research into mercapto-substituted triazoles has revealed their potential as anticancer agents. The compound has been tested against several cancer cell lines.
- Notably, it displayed activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives .
-
Mechanism of Action
- The biological activity is believed to stem from the compound's ability to interfere with cellular processes such as DNA synthesis and repair mechanisms in pathogens and cancer cells. This interference can lead to apoptosis or cell cycle arrest, making it a candidate for further development as an anticancer drug .
Case Studies
- Study on Antimicrobial Efficacy
- Evaluation Against Cancer Cell Lines
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.62 µg/mL |
| Antimicrobial | Candida albicans | 15.62 µg/mL |
| Anticancer | HCT-116 (Colon Cancer) | 6.2 µM |
| Anticancer | T47D (Breast Cancer) | 27.3 µM |
Q & A
Q. What collaborative approaches integrate synthetic chemistry and materials science for targeted delivery?
- Nanocarrier Design : Encapsulate the compound in PEGylated liposomes or mesoporous silica nanoparticles.
- Surface Functionalization : Conjugate with targeting ligands (e.g., folate) via click chemistry (CuAAC) to enhance tissue specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
